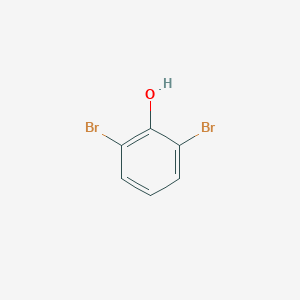![molecular formula C25H25N3O4S2 B046721 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate CAS No. 120181-26-2](/img/structure/B46721.png)
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound that belongs to the family of benzothiazoles. It has been found to possess several important biological properties and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in the inflammatory response and neurodegenerative diseases, respectively.
Efectos Bioquímicos Y Fisiológicos
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been found to inhibit the growth of certain cancer cells and reduce the activity of AChE in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in various scientific research fields. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate. These include further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as a diagnostic tool for certain diseases. Additionally, further studies on its toxicity and pharmacokinetics are needed to determine its safety and efficacy in vivo.
In conclusion, 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate is a chemical compound with several important biological properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzylamine to form the intermediate product, which is further reacted with 2-mercapto-5-methylbenzothiazole to yield the final product.
Aplicaciones Científicas De Investigación
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate has been extensively studied for its potential applications in scientific research. It has been found to possess important biological properties such as anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
120181-26-2 |
|---|---|
Nombre del producto |
4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate |
Fórmula molecular |
C25H25N3O4S2 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H25N3O4S2/c1-14-5-9-19(10-6-14)24(29)32-22-16(3)15(2)21-23(17(22)4)33-25(28-21)27-13-18-7-11-20(12-8-18)34(26,30)31/h5-12H,13H2,1-4H3,(H,27,28)(H2,26,30,31) |
Clave InChI |
HNISBUWTVVPFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2C)C)N=C(S3)NCC4=CC=C(C=C4)S(=O)(=O)N)C |
Sinónimos |
Benzoic acid, 4-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



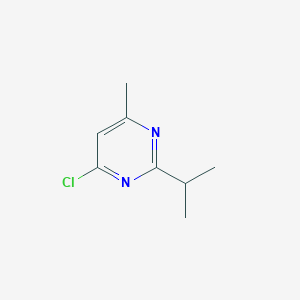
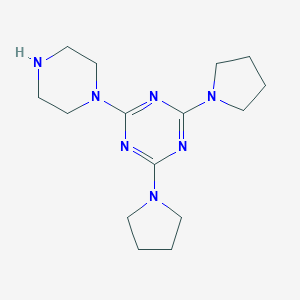
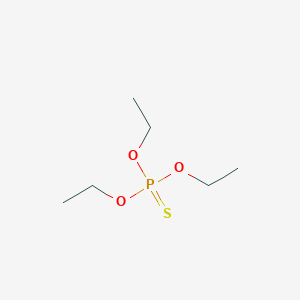
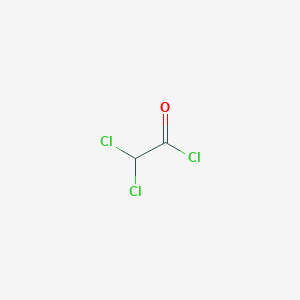
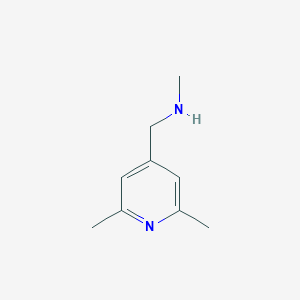
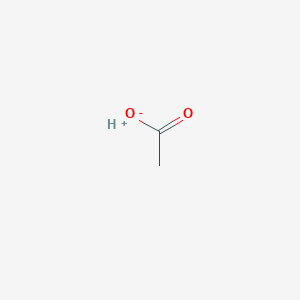
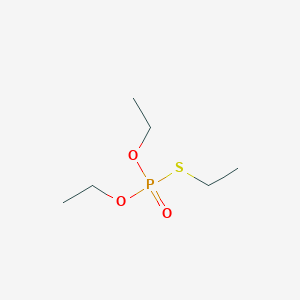
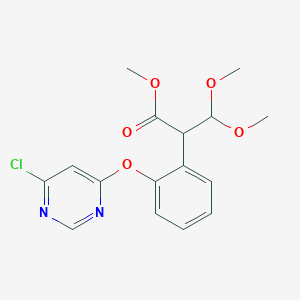
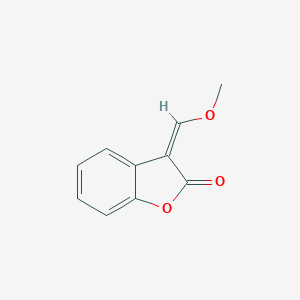
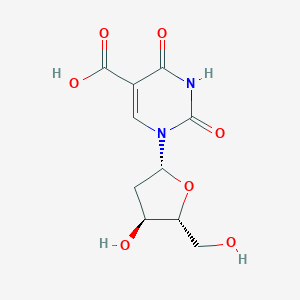
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
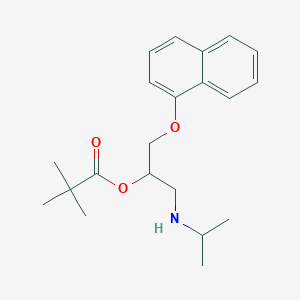
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
